molecular formula C12H20O4 B13089011 (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid

Cat. No.: B13089011
M. Wt: 228.28 g/mol
InChI Key: PXONCXZYOMQBHK-VIFPVBQESA-N
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Description

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a cyclobutyl ring, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require a metal-free environment to ensure the selective formation of the desired product . Another method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach to synthesizing tert-butyl esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(tert-Butoxy)-2-cyclobutyl-4-oxobutanoic acid is unique due to its combination of a cyclobutyl ring and a tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(2S)-2-cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-9(11(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,14,15)/t9-/m0/s1

InChI Key

PXONCXZYOMQBHK-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1CCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CCC1)C(=O)O

Origin of Product

United States

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